molecular formula C4H8BrNO2 B077375 2-Amino-4-bromobutanoic acid CAS No. 10364-50-8

2-Amino-4-bromobutanoic acid

Cat. No. B077375
CAS RN: 10364-50-8
M. Wt: 182.02 g/mol
InChI Key: LMYNKFDVIZBWDF-UHFFFAOYSA-N
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Description

2-Amino-4-bromobutanoic acid is a compound with the molecular formula C4H8BrNO2 . It is also known by other names such as Butanoic acid,2-amino-4-bromo-, and its CAS number is 10364-50-8 . This compound has been used as a versatile reagent for the synthesis of nonnatural amino acids .


Synthesis Analysis

The synthesis of (2 S )- and (2 R )-2-Amino-4-bromobutanoic acid starts from N -Boc-glutamic acid α tert -butyl ester . The double tert -butyl protection is necessary to prevent a partial racemisation during Barton’s radical decarboxylation, which is used to transform the γ-carboxylic group into a bromide .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromobutanoic acid includes a bromine atom attached to the second carbon atom in the butanoic acid chain . The fourth carbon atom in the chain is attached to an amino group and a carboxylic acid group .


Chemical Reactions Analysis

The bromide in 2-Amino-4-bromobutanoic acid can react with different nitrogen, oxygen, and sulfur nucleophiles to give nonnatural amino acids characterized by basic or heterocyclic side chains .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-4-bromobutanoic acid is 182.02 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 180.97384 g/mol . The topological polar surface area is 63.3 Ų .

properties

IUPAC Name

2-amino-4-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYNKFDVIZBWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405450
Record name 2-amino-4-bromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromobutanoic acid

CAS RN

10364-50-8
Record name 2-amino-4-bromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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